molecular formula C17H16N4O2S4 B3882759 8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B3882759
M. Wt: 436.6 g/mol
InChI Key: DARGOVLICVDIFQ-UHFFFAOYSA-N
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Description

The compound “8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit a wide range of biological activities and are considered important in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions during their synthesis . The exact chemical reactions that “this compound” undergoes are not specified in the available literature.

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on normal cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . The hazards associated with “8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” are not specified in the available literature.

Properties

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S4/c1-17(2)14-13(15(24)27-26-14)10-6-9(23-3)4-5-11(10)21(17)12(22)7-25-16-18-8-19-20-16/h4-6,8H,7H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGOVLICVDIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CSC4=NC=NN4)C=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 3
8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 4
8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 5
Reactant of Route 5
8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 6
Reactant of Route 6
8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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